4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide
CAS No.: 2380140-82-7
Cat. No.: VC5440117
Molecular Formula: C11H13F2N3O
Molecular Weight: 241.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380140-82-7 |
|---|---|
| Molecular Formula | C11H13F2N3O |
| Molecular Weight | 241.242 |
| IUPAC Name | 4,4-difluoro-N-pyridin-3-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H13F2N3O/c12-11(13)3-6-16(7-4-11)10(17)15-9-2-1-5-14-8-9/h1-2,5,8H,3-4,6-7H2,(H,15,17) |
| Standard InChI Key | JRRMPXSBWSMAIU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C(=O)NC2=CN=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with two fluorine atoms at the 4-position (Figure 1). The carboxamide group at the 1-position is linked to a pyridin-3-yl substituent, introducing both hydrogen-bonding capacity and aromatic π-stacking potential.
Molecular Formula: CHFNO
Molecular Weight: 263.23 g/mol
Key Functional Groups:
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4,4-Difluoropiperidine core
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Carboxamide linkage
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Pyridin-3-yl aromatic system
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| logP (Partition Coefficient) | 1.52 (estimated) | |
| Hydrogen Bond Donors | 2 (amide NH, pyridine N) | |
| Hydrogen Bond Acceptors | 4 (amide O, pyridine N) | |
| Polar Surface Area | 62.8 Ų |
The fluorine atoms enhance metabolic stability and membrane permeability, while the pyridine ring contributes to solubility in polar solvents .
Synthetic Routes
Key Synthetic Strategies
The synthesis typically involves two stages: (1) fluorination of the piperidine ring and (2) carboxamide formation.
Fluorination of Piperidine
4,4-Difluoropiperidine intermediates are synthesized via fluorination of piperidin-4-one derivatives using diethylaminosulfur trifluoride (DAST) or related reagents . For example:
This step achieves >80% yield under anhydrous conditions.
Carboxamide Formation
The carboxamide is introduced via coupling reactions:
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Activation: 4,4-Difluoropiperidine-1-carbonyl chloride is generated using phosgene or thionyl chloride.
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Nucleophilic Substitution: Reaction with 3-aminopyridine in the presence of a base (e.g., triethylamine):
Biological Activity and Mechanisms
Receptor Interactions
Structural analogs of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide exhibit affinity for:
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NMDA Receptors: Fluorinated piperidines modulate NR2B subunits, implicated in neuropathic pain and depression .
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Cannabinoid CB1 Receptors: Piperidine carboxamides act as antagonists, influencing appetite and pain pathways .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (logP = 1.52) makes it a candidate for:
Oncology
Fluorinated piperidines are explored for:
Comparative Analysis with Analogues
The pyridin-3-yl variant shows enhanced solubility but reduced logP compared to chlorophenyl analogues .
Future Directions
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